5-(3-Carboxy-4-chlorophenyl)-(2,4)-dihydroxypyrimidine
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Overview
Description
5-(3-Carboxy-4-chlorophenyl)-(2,4)-dihydroxypyrimidine is a chemical compound characterized by the presence of a carboxy-chlorophenyl group attached to a dihydroxypyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Carboxy-4-chlorophenyl)-(2,4)-dihydroxypyrimidine typically involves the reaction of 3-carboxy-4-chlorophenyl derivatives with pyrimidine precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
5-(3-Carboxy-4-chlorophenyl)-(2,4)-dihydroxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction may produce hydroxylated compounds.
Scientific Research Applications
5-(3-Carboxy-4-chlorophenyl)-(2,4)-dihydroxypyrimidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Carboxy-4-chlorophenyl)-(2,4)-dihydroxypyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(3-carboxy-4-chlorophenyl)pyridine-3-carboxylic acid
- 5-(3-Carboxy-4-chlorophenyl)-2-hydroxypyrimidine
- 5-(3-Carboxy-4-chlorophenyl)-3-fluorophenol
Uniqueness
5-(3-Carboxy-4-chlorophenyl)-(2,4)-dihydroxypyrimidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of carboxy-chlorophenyl and dihydroxypyrimidine groups makes it a versatile compound with diverse applications.
Properties
IUPAC Name |
2-chloro-5-(2,4-dioxo-1H-pyrimidin-5-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O4/c12-8-2-1-5(3-6(8)10(16)17)7-4-13-11(18)14-9(7)15/h1-4H,(H,16,17)(H2,13,14,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVSVYGSPQQPIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNC(=O)NC2=O)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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